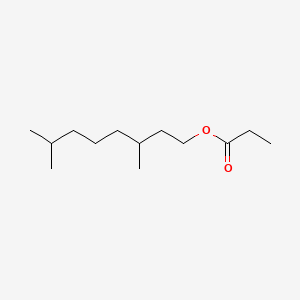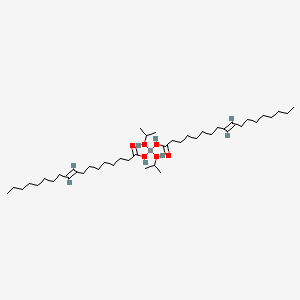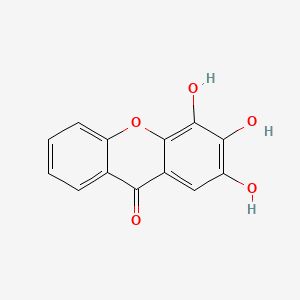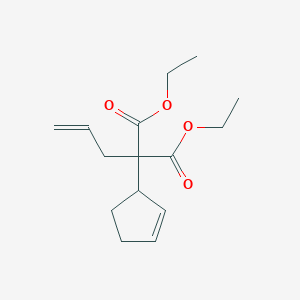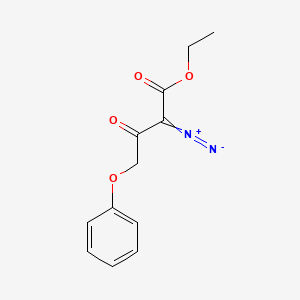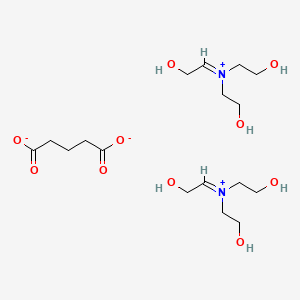
Bis(tris(2-hydroxyethyl)ammonium) glutarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(tris(2-hydroxyethyl)ammonium) glutarate is a chemical compound with the molecular formula C11H23NO7. It is known for its unique structure, which includes tris(2-hydroxyethyl)ammonium cations and glutarate anions. This compound is often used in various scientific and industrial applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(tris(2-hydroxyethyl)ammonium) glutarate typically involves the reaction of tris(2-hydroxyethyl)amine with glutaric acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or a mixture of water and ethanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pH control.
Purification: Multi-step purification processes, including filtration and recrystallization, to ensure high purity of the final product.
Quality Control: Rigorous quality control measures to maintain consistency and purity.
化学反応の分析
Types of Reactions: Bis(tris(2-hydroxyethyl)ammonium) glutarate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Esters, ethers, and other substituted derivatives.
科学的研究の応用
Bis(tris(2-hydroxyethyl)ammonium) glutarate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) glutarate involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The hydroxyl groups and ammonium ions play a crucial role in these interactions, affecting various biochemical pathways and processes.
Molecular Targets and Pathways:
Enzymes: The compound can interact with enzymes, altering their activity and stability.
Proteins: It can bind to proteins, affecting their structure and function.
Cellular Pathways: The compound may influence cellular signaling pathways and metabolic processes.
類似化合物との比較
Bis(tris(2-hydroxyethyl)ammonium) glutarate can be compared with other similar compounds, such as:
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium succinate
- Tris(2-hydroxyethyl)ammonium malate
Uniqueness:
- Structure: The presence of glutarate anions provides unique properties compared to other similar compounds.
- Applications: Its specific interactions and stability make it suitable for a broader range of applications in various fields.
By understanding the detailed aspects of this compound, researchers and industry professionals can leverage its properties for innovative applications and advancements in science and technology.
特性
CAS番号 |
85030-00-8 |
|---|---|
分子式 |
C17H34N2O10 |
分子量 |
426.5 g/mol |
IUPAC名 |
bis(2-hydroxyethyl)-(2-hydroxyethylidene)azanium;pentanedioate |
InChI |
InChI=1S/2C6H14NO3.C5H8O4/c2*8-4-1-7(2-5-9)3-6-10;6-4(7)2-1-3-5(8)9/h2*1,8-10H,2-6H2;1-3H2,(H,6,7)(H,8,9)/q2*+1;/p-2 |
InChIキー |
LOVGTLSLWJGDGK-UHFFFAOYSA-L |
正規SMILES |
C(CC(=O)[O-])CC(=O)[O-].C(CO)[N+](=CCO)CCO.C(CO)[N+](=CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



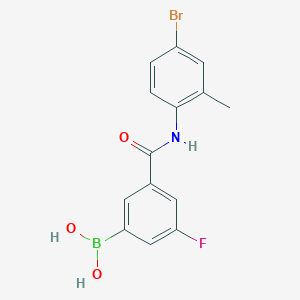
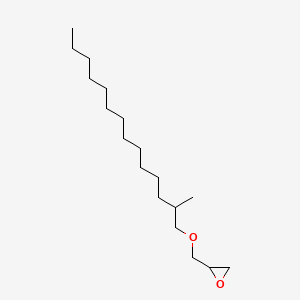
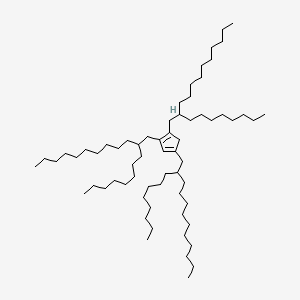


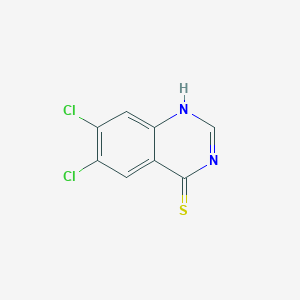
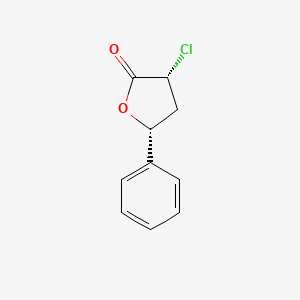
![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)
